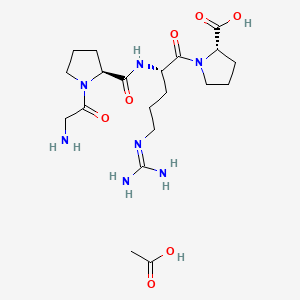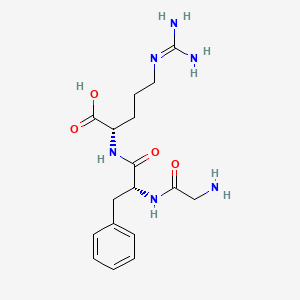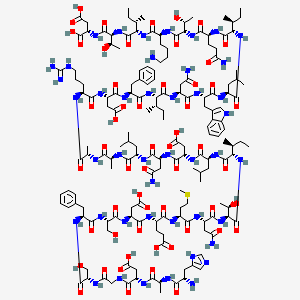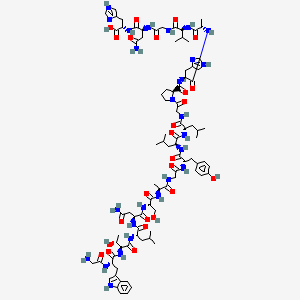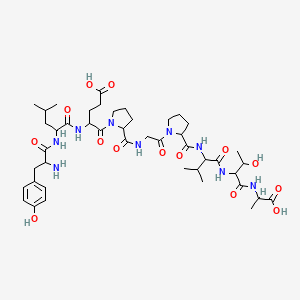
124219-00-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound with CAS number 124219-00-7 is known as Asp-Asp-Asp-Asp-Asp . It is a peptide that consists of 5 Aspartic acid (Asp) residues . This compound is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C20H27N5O16 . The IUPAC name is (2S)-2-[[[(2S)-2-[[[(2S)-2-[[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid . The molecular weight is 593.45 g/mol .Physical And Chemical Properties Analysis
This compound is soluble in water . It has a predicted density of 1.668±0.06 g/cm3 and a predicted boiling point of 1223.8±65.0°C . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Toxicology and Environmental Health
"124219-00-7," a chemical entity, is significant in toxicology research. A study by Tice, Austin, Kavlock, and Bucher (2013) discusses the Tox21 project, which aims to shift chemical hazard assessment from traditional animal toxicology studies to target-specific, mechanism-based observations using in vitro assays. This approach is part of a systems-biology method to toxicology, integrating data from diverse technologies and endpoints (Tice et al., 2013).
Science Policy and Funding
The allocation of funds and policy decisions in scientific research are crucial. Press (2013) addressed the importance of spending on scientific research, highlighting its role in probing mysteries of the universe and living things, and creating applications and technologies that benefit humanity (Press, 2013).
Data Management in Science
Tenopir et al. (2011) explored the data practices of researchers, including data sharing in the scientific community. The study found that scientists often do not make their data electronically available due to various barriers, suggesting the need for better support in data management (Tenopir et al., 2011).
Challenges in Science
Vekemans (2023) discussed the contrast between scientific breakthroughs and breakdowns, emphasizing the need for reinforcing scientific credibility and education in science methodology. The paper calls for a novel democracy founded on science to address misinformation and loss of scientific credibility (Vekemans, 2023).
Scientific Software and Computing
Appelbe, Moresi, Quenette, and Simter (2007) highlighted the challenges in developing scientific research applications due to the complexity of scientific software. They discussed the emergence of scientific software frameworks for grid-enabling existing applications and developing new ones, which can improve programming productivity (Appelbe et al., 2007).
properties
CAS RN |
124219-00-7 |
|---|---|
Product Name |
124219-00-7 |
Molecular Formula |
C₂₀H₂₇N₅O₁₆ |
Molecular Weight |
593.45 |
sequence |
One Letter Code: DDDDD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



